tert-Butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.34 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate typically involves the reaction of 2-aminopyridine with tert-butyl 4-chloromorpholine-4-carboxylate under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
tert-Butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-aminopyridin-2-yl)carbamate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring with an aminopyridine moiety makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C14H21N3O3 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-6-7-19-11(9-17)10-4-5-16-12(15)8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H2,15,16) |
InChI Key |
HTJRIFDYQRPASD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.